Ethyl Benzofuran-2-carboxylate

Übersicht

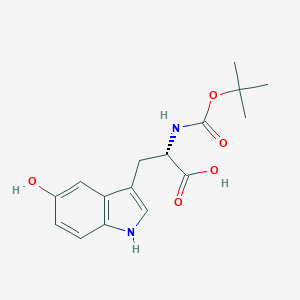

Beschreibung

Ethyl Benzofuran-2-carboxylate is a chemical compound with the molecular formula C11H10O3 . It is also known by other names such as ethyl 1-benzofuran-2-carboxylate, 2-Benzofurancarboxylic acid ethyl ester, and Ethyl 2-benzofurancarboxylate .

Synthesis Analysis

The synthesis of Ethyl Benzofuran-2-carboxylate involves the reaction of 5-nitro salicylaldehyde with ethyl bromo acetate in the presence of sodium carbonate in N-methyl pyrrolidine . This reaction is stirred overnight at 100°C .Molecular Structure Analysis

The molecular structure of Ethyl Benzofuran-2-carboxylate consists of 11 carbon atoms, 10 hydrogen atoms, and 3 oxygen atoms . The InChI string representation of its structure isInChI=1S/C11H10O3/c1-2-13-11(12)10-7-8-5-3-4-6-9(8)14-10/h3-7H,2H2,1H3 . Chemical Reactions Analysis

Ethyl Benzofuran-2-carboxylate can participate in various chemical reactions. For instance, it can be used in the synthesis of new derivatives of biphenyl pyrazole-benzofuran hybrids, which have been evaluated for inhibitory effect against α-glucosidase activity .Physical And Chemical Properties Analysis

Ethyl Benzofuran-2-carboxylate has a molecular weight of 190.19 g/mol . It has a topological polar surface area of 39.4 Ų and a complexity of 215 . It has no hydrogen bond donors but has 3 hydrogen bond acceptors .Wissenschaftliche Forschungsanwendungen

Application 1: Anti-tumor, antibacterial, anti-oxidative, and anti-viral activities

- Summary of Application : Benzofuran compounds, including Ethyl Benzofuran-2-carboxylate, have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These compounds have potential applications in many aspects, making them potential natural drug lead compounds .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source. However, the synthesis of these compounds often involves complex chemical reactions .

- Results or Outcomes : The results have shown that most benzofuran compounds have strong biological activities . For example, a recently discovered macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

Application 2: α-glucosidase inhibitor

- Summary of Application : Benzofuran derivatives have been used in the design of new α-glucosidase inhibitors . α-glucosidase is an enzyme that hydrolyzes oligosaccharides and polysaccharides to D-glucose . Inhibiting this enzyme can retard the release of glucose from complex carbohydrates, which can be an important strategy to control hyperglycemia in type-2 diabetes .

- Methods of Application : The ethyl ester of benzofuran-2-carboxylate was refluxed with hydrazine hydrate to yield benzofuran-2-carbohydrazide . This compound was then evaluated in vitro through enzymatic assay for inhibitory effect against α-glucosidase activity .

- Results or Outcomes : The newly identified inhibitors were found to be four to eighteen times more active than the standard drug acarbose, with IC50 values in the range of 40.6 ± 0.2–164.3 ± 1.8 μM .

Application 3: Anti-hepatitis C virus activity

- Summary of Application : A recently discovered macrocyclic benzofuran compound has shown anti-hepatitis C virus activity . This compound is expected to be an effective therapeutic drug for hepatitis C disease .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source. However, the synthesis of these compounds often involves complex chemical reactions .

- Results or Outcomes : The macrocyclic benzofuran compound has shown promising results in inhibiting the hepatitis C virus .

Application 4: Anticancer activities

- Summary of Application : Some substituted benzofurans have shown significant anticancer activities . For example, compound 36 was found to have significant cell growth inhibitory effects .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source. However, the synthesis of these compounds often involves complex chemical reactions .

- Results or Outcomes : The inhibition rates in different types of cancer cells by 10 μM of compound 36 are as follows: Leukemia K-562 and SR (inhibition rate: 56.84% and 60.89% respectively), Non-small cell lung cancer NCI-H322M and NCI-H460 (inhibition rate: 40.87% and 80.92% respectively), Colon cancer HCT-116, KM12 and SW-620 (inhibition rate: 72.14%, 41.49 and 40.82% respectively), CNS cancer SNB-75 and U251 (inhibition rate: 58.02% and 73.94% respectively), Melanoma LOX IMVI and MDA-MB-435 (inhibition rate: 72.69% and 50.64% respectively), and Ovarian cancer OVCAR-4 and OVCAR-8 (inhibition rate: 56.45% and 44.50% respectively) .

Application 5: Anticancer Agents

- Summary of Application : Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents . For example, compound 36 was found to have significant cell growth inhibitory effects .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source. However, the synthesis of these compounds often involves complex chemical reactions .

- Results or Outcomes : The inhibition rates in different types of cancer cells by 10 μM of compound 36 are as follows: Leukemia K-562 and SR (inhibition rate: 56.84% and 60.89% respectively), Non-small cell lung cancer NCI-H322M and NCI-H460 (inhibition rate: 40.87% and 80.92% respectively), Colon cancer HCT-116, KM12 and SW-620 (inhibition rate: 72.14%, 41.49 and 40.82% respectively), CNS cancer SNB-75 and U251 (inhibition rate: 58.02% and 73.94% respectively), Melanoma LOX IMVI and MDA-MB-435 (inhibition rate: 72.69% and 50.64% respectively), and Ovarian cancer OVCAR-4 and OVCAR-8 (inhibition rate: 56.45% and 44.50% respectively) .

Application 6: Synthesis of Complex Molecules

- Summary of Application : Benzofuran and its derivatives are widely present as scaffolds in the complex molecules of natural products . These kinds of naturally occurring compounds have attracted much attention from synthetic organic chemists, due to their interesting biological and pharmacological activities .

- Methods of Application : The most pertinent and often employed strategies involve the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones or R- (phenoxy)alkyl ketones and the cyclization of aryl acetylenes using transition-metal catalysis .

- Results or Outcomes : Although numerous synthetic approaches have been developed to prepare this family of compounds during the past decades, general protocols for the synthesis of these compounds are still of high interest .

Eigenschaften

IUPAC Name |

ethyl 1-benzofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-2-13-11(12)10-7-8-5-3-4-6-9(8)14-10/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAWQPOUWLVOHKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=CC=CC=C2O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60348894 | |

| Record name | Ethyl 1-benzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60348894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl Benzofuran-2-carboxylate | |

CAS RN |

3199-61-9 | |

| Record name | Ethyl 1-benzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60348894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

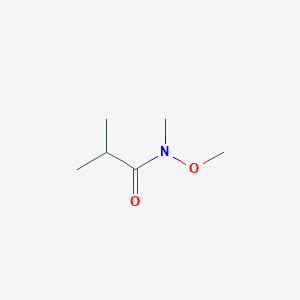

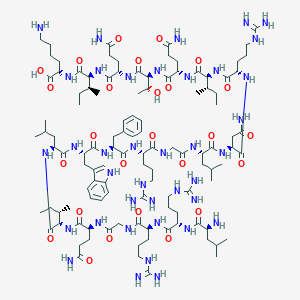

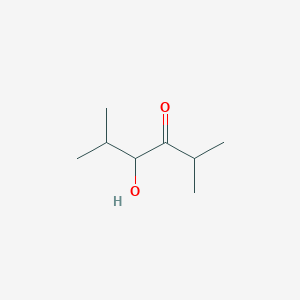

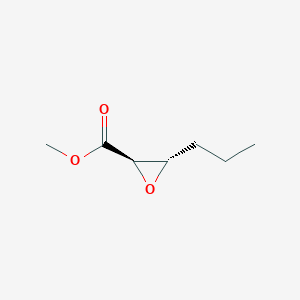

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

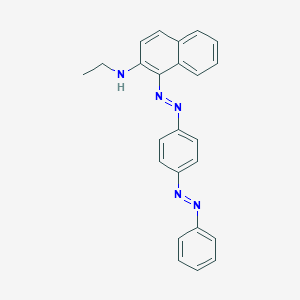

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1R,2R)-2-aminocyclopentyl]-N-(3,4-dichlorophenyl)propanamide](/img/structure/B45788.png)